molecular formula C9H9F3N2 B7453871 5-(1-(Trifluoromethyl)cyclopropyl)pyridin-2-amine

5-(1-(Trifluoromethyl)cyclopropyl)pyridin-2-amine

Cat. No.: B7453871
M. Wt: 202.18 g/mol
InChI Key: WREMDJBKVSOLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(Trifluoromethyl)cyclopropyl)pyridin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a pyridine derivative that contains a cyclopropyl group and a trifluoromethyl group, which are known to enhance the biological activity of molecules. In

Scientific Research Applications

  • Anticancer Agents : Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity as potential anticancer agents against various cancer cell lines, including lung, breast, prostate, and cervical cancer (Chavva et al., 2013)(Chavva et al., 2013).

  • Synthesis of Microporous Materials : A large-pore gallium oxyfluorophosphates were synthesized using a structure-directing combination of amines, one of which is similar to pyridine. These materials have applications in catalysis and molecular sieving (Weigel et al., 1997)(Weigel et al., 1997).

  • Chemoselective Synthesis : 1-Substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles were synthesized from a heterocyclization reaction of specific trifluoromethylated compounds with amines. This method is touted for its simplicity and mild reaction conditions (Aquino et al., 2015)(Aquino et al., 2015).

  • Toxicological Studies : A case study reported the toxic effects of 5-amino-2-(trifluoromethyl)pyridine, including methemoglobinemia and toxic encephalopathy after a person inhaled it, suggesting its significant toxicological profile (Tao et al., 2022)(Tao et al., 2022).

  • Synthesis of Pyridine Derivatives : Various novel pyridine derivatives, including those with heterocyclic rings, have been synthesized for potential antitumor activity. Some compounds showed higher activity than doxorubicin, a commonly used chemotherapy drug (Hafez & El-Gazzar, 2020)(Hafez & El-Gazzar, 2020).

  • Cytotoxicity and Antimicrobial Activities : Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives were prepared and showed promising cytotoxicity against various human cancer cell lines, as well as antimicrobial and anti-biofilm activities (Nagender et al., 2014)(Nagender et al., 2014).

Properties

IUPAC Name

5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)6-1-2-7(13)14-5-6/h1-2,5H,3-4H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREMDJBKVSOLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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